molecular formula C29H23ClN4O3S B11635391 6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide

6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11635391
M. Wt: 543.0 g/mol
InChI Key: OQGRSKGSCWEJTF-UHFFFAOYSA-N
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Description

6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, methoxy, and carbamoyl groups. It is often used in various fields of chemistry, biology, and medicine due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and its versatility in various scientific applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C29H23ClN4O3S

Molecular Weight

543.0 g/mol

IUPAC Name

6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C29H23ClN4O3S/c1-18-26(28(36)34-21-6-4-3-5-7-21)27(19-8-14-23(37-2)15-9-19)24(16-31)29(32-18)38-17-25(35)33-22-12-10-20(30)11-13-22/h3-15H,17H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

OQGRSKGSCWEJTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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